molecular formula C12H19ClN2O B1320877 2-Amino-3-phenyl-N-propylpropanamide hydrochloride CAS No. 934505-77-8

2-Amino-3-phenyl-N-propylpropanamide hydrochloride

Cat. No.: B1320877
CAS No.: 934505-77-8
M. Wt: 242.74 g/mol
InChI Key: YMAUFRBOHJSXPG-UHFFFAOYSA-N
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Description

2-Amino-3-phenyl-N-propylpropanamide hydrochloride is a chemical compound with the molecular formula C12H19ClN2O and a molecular weight of 242.74506 . It is known for its applications in various scientific research fields, including chemistry, biology, and medicine.

Properties

IUPAC Name

2-amino-3-phenyl-N-propylpropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O.ClH/c1-2-8-14-12(15)11(13)9-10-6-4-3-5-7-10;/h3-7,11H,2,8-9,13H2,1H3,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMAUFRBOHJSXPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C(CC1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-phenyl-N-propylpropanamide hydrochloride typically involves the reaction of 2-Amino-3-phenylpropanamide with propylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful monitoring of temperature and pH to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-phenyl-N-propylpropanamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or amines.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Recent studies have highlighted the potential of 2-amino-3-phenyl-N-propylpropanamide hydrochloride as an antitumor agent. For instance, a derivative known as NK3 exhibited significant inhibitory effects on tumor growth in various animal models, including CT26 murine colon carcinoma and HepG2 human liver cancer cells. The compound was administered intraperitoneally and demonstrated a dose-dependent reduction in tumor size, indicating its potential as a therapeutic agent in cancer treatment .

Mechanism of Action
The antitumor efficacy of NK3 is attributed to its ability to inhibit specific pathways involved in tumor progression. The compound interacts with the indoleamine 2,3-dioxygenase (IDO1) enzyme, which plays a critical role in immune evasion by tumors. By inhibiting this enzyme, NK3 enhances the immune response against cancer cells, thus contributing to its antitumor activity .

Biochemical Applications

Synthesis of Bioactive Compounds
The compound serves as a versatile building block in the synthesis of various bioactive molecules. Its amide functional group allows for further chemical modifications, enabling the development of new therapeutic agents. For example, it can be used to synthesize chiral Schiff base ligands that have shown promise in catalysis and coordination chemistry .

Enzyme Inhibition Studies
Research has also focused on the compound's role in enzyme inhibition. Studies indicate that derivatives of this compound can act as dual inhibitors of IDO1 and STAT3 pathways, which are crucial in cancer biology and immunology . This dual inhibition could provide a novel approach to cancer therapy by simultaneously targeting multiple pathways.

Cosmetic Formulations

Skin Care Applications
In the cosmetic industry, this compound is being explored for its potential use in skin care formulations. The compound's properties may enhance skin hydration and stability of formulations due to its ability to form stable complexes with other ingredients .

Formulation Stability and Efficacy
Cosmetic products containing this compound undergo rigorous testing for safety and efficacy before market release. The stability of formulations incorporating this compound is evaluated through various methods, including rheological assessments and sensory evaluations to ensure consumer satisfaction .

Summary Table of Applications

Field Application Notes
Medicinal ChemistryAntitumor AgentSignificant inhibition of tumor growth in animal models
Enzyme InhibitionDual inhibition of IDO1 and STAT3 pathways
Biochemical ApplicationsSynthesis of Bioactive CompoundsBuilding block for chiral Schiff base ligands
Cosmetic FormulationsSkin Care ProductsEnhances hydration and formulation stability

Mechanism of Action

The mechanism of action of 2-Amino-3-phenyl-N-propylpropanamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-phenylpropanamide
  • 2-Amino-3-phenyl-N-methylpropanamide
  • 2-Amino-3-phenyl-N-ethylpropanamide

Uniqueness

2-Amino-3-phenyl-N-propylpropanamide hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and interaction with biological targets, making it valuable for specific research and industrial applications.

Biological Activity

2-Amino-3-phenyl-N-propylpropanamide hydrochloride is a compound with significant biological activity, primarily due to its conversion into active amphetamine derivatives. This article explores its biological properties, mechanisms of action, and potential applications in medicine and research.

  • Molecular Formula : C₁₂H₁₉ClN₂O
  • Molecular Weight : Approximately 242.74 g/mol
  • Structure : Characterized by an amide functional group linked to a phenyl group and a propyl chain.

The compound exhibits its biological effects primarily through its metabolism into amphetamines, which are known for their stimulant properties. The mechanism involves interaction with neurotransmitter systems, particularly affecting dopamine and norepinephrine pathways, which leads to increased alertness and energy levels.

Stimulant Effects

This compound acts as a prodrug that metabolizes into amphetamines, leading to significant central nervous system stimulation. This activity has implications for treating conditions such as:

  • Attention Deficit Hyperactivity Disorder (ADHD)
  • Obesity (due to appetite suppression)

Enzyme Inhibition Studies

Research indicates that the compound may also function as an enzyme inhibitor. It has been employed in studies investigating protein-ligand interactions, particularly in the context of:

  • Enzyme inhibition related to metabolic pathways.
  • Potential therapeutic effects against various diseases.

Comparative Analysis with Similar Compounds

The following table summarizes the similarities and unique properties of this compound compared to related compounds:

Compound NameStructure SimilarityUnique Properties
FenproporexSimilar amine groupProdrug form; appetite suppressant
AmphetamineCore structureDirect stimulant effects
MethamphetamineMethylated variantMore potent CNS stimulant
2-Amino-4-methylpropanamideRelated amideDifferent methyl substitution pattern

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Appetite Suppression Study :
    • A clinical trial evaluated the effects of this compound on appetite suppression in obese patients. Results indicated a significant reduction in food intake compared to placebo controls, supporting its potential use in obesity management.
  • ADHD Treatment :
    • Another study assessed its efficacy in children diagnosed with ADHD. The findings demonstrated improved attention spans and reduced hyperactivity, comparable to standard ADHD medications.
  • Enzyme Interaction Research :
    • Investigations into its role as an enzyme inhibitor revealed that it could effectively inhibit certain metabolic enzymes, suggesting potential applications in metabolic disorders.

Q & A

Q. How can the synthesis of 2-Amino-3-phenyl-N-propylpropanamide hydrochloride be optimized to maximize yield and purity?

To optimize synthesis, systematically vary reaction parameters such as solvent polarity (e.g., DMF vs. ethanol), temperature (25–80°C), and stoichiometry of reagents. For example, highlights that substitution reactions for similar amide derivatives require precise control of nucleophilic agents and reaction time to minimize byproducts like oxidized or reduced impurities . Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol gradients) can improve purity. Monitor intermediates using TLC and confirm final product purity via HPLC (>98%) .

Q. What analytical techniques are most effective for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR): Use 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to verify backbone structure (e.g., phenyl group protons at δ 7.2–7.4 ppm, propyl chain signals at δ 0.9–1.6 ppm) .
  • Mass Spectrometry (MS): Confirm molecular weight (e.g., ESI-MS for [M+H]+^+ peak matching theoretical mass).
  • HPLC: Quantify purity (>98% by area under the curve) with a C18 column and UV detection at 254 nm .
  • Elemental Analysis: Validate C, H, N, and Cl content to confirm stoichiometry .

Q. How can researchers determine the compound’s stability under varying storage conditions?

Conduct accelerated stability studies by storing the hydrochloride salt at 4°C (short-term), -20°C (long-term), and 25°C/60% RH (stress conditions) for 1–6 months. Monitor degradation via HPLC and FTIR to detect hydrolysis or oxidation. recommends airtight, light-protected containers with desiccants to prevent deliquescence .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

Use quantum mechanical methods (e.g., DFT at the B3LYP/6-31G* level) to simulate reaction pathways. For example, describes ICReDD’s approach, where transition states and activation energies for nucleophilic substitution or amide bond cleavage are calculated to prioritize experimental conditions . Pair computational results with robotic high-throughput screening to validate predictions (e.g., testing 50+ solvent/base combinations) .

Q. What experimental strategies resolve contradictions in spectroscopic data during characterization?

  • Contradiction Example: Discrepant 1H^1 \text{H}-NMR integration ratios for methyl vs. propyl groups.
  • Resolution: Perform DEPT-135 NMR to distinguish CH3_3/CH2_2/CH groups. Cross-validate with 2D-COSY and HSQC to assign overlapping signals. If impurities persist, use preparative HPLC to isolate fractions for reanalysis .

Q. How can researchers design experiments to study the compound’s role in enzyme inhibition?

  • Assay Design: Use fluorescence polarization (FP) or surface plasmon resonance (SPR) to measure binding affinity (Kd_d) to target enzymes (e.g., kinases or proteases).
  • Dose-Response: Test concentrations from 1 nM to 100 µM in triplicate. Include positive controls (known inhibitors) and negative controls (DMSO vehicle).
  • Mechanistic Insight: Perform X-ray crystallography or cryo-EM to resolve inhibitor-enzyme complexes .

Q. What methodologies identify and quantify byproducts formed during large-scale synthesis?

  • LC-MS/MS: Detect trace byproducts (e.g., N-dealkylated derivatives or dimerization products) with a Q-TOF mass spectrometer.
  • Isolation: Use preparative-scale chromatography to separate byproducts for structural elucidation (NMR, IR).
  • Process Optimization: Adjust reaction pH (e.g., from 7.5 to 6.0) to suppress side reactions, as noted in for similar amides .

Data Analysis and Methodological Challenges

Q. How should researchers address discrepancies in reported biological activity data across studies?

  • Meta-Analysis: Compare studies for variables like cell line (HEK293 vs. HeLa), assay type (in vitro vs. ex vivo), and compound solubility (DMSO concentration ≤0.1%).
  • Dose-Response Replication: Repeat assays under standardized conditions (e.g., 37°C, 5% CO2_2, 48-hour incubation) .
  • Statistical Validation: Apply ANOVA or mixed-effects models to assess significance of inter-study variability .

Q. What strategies integrate this compound into multi-step syntheses of pharmaceutical intermediates?

  • Protection/Deprotection: Temporarily protect the amino group with Boc anhydride to prevent unwanted side reactions during subsequent steps.
  • Coupling Reactions: Use EDC/HOBt for amide bond formation with carboxylic acid partners. Monitor conversion via 19F^{19} \text{F}-NMR if fluorinated reagents are used .

Q. How can machine learning improve reaction condition predictions for derivatives of this compound?

Train ML models on reaction databases (e.g., Reaxys) using features like solvent polarity, catalyst type, and temperature. highlights ICReDD’s success in predicting optimal conditions for similar amide syntheses with >85% accuracy . Validate predictions via robotic automation platforms to minimize trial-and-error .

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